GSK143
概要
説明
GSK143は、脾臓チロシンキナーゼ(SYK)の強力で選択的な経口活性阻害剤として知られる合成有機化合物です。 良好な水溶性を含む、好ましい物理化学的特性を持っています . This compoundは、いくつかの科学文献では化合物20とも呼ばれています .
科学的研究の応用
GSK143 has a wide range of scientific research applications:
生化学分析
Biochemical Properties
“GSK143” plays a crucial role in biochemical reactions, particularly as a potent and selective SYK inhibitor . It interacts with a variety of enzymes and proteins, including the spleen tyrosine kinase (SYK) and the extracellular signal-regulated kinase (Erk) . The nature of these interactions primarily involves the inhibition of these kinases, thereby affecting various biochemical pathways .
Cellular Effects
“this compound” has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting SYK, which in turn impacts cell signaling pathways and gene expression . Additionally, “this compound” affects cellular metabolism by altering the activity of key enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, particularly SYK . By inhibiting SYK, “this compound” can exert its effects at the molecular level, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. It has been observed that “this compound” has good stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. While specific threshold effects have not been reported, it has been noted that “this compound” demonstrates in vivo efficacy in animal inflammatory disease models .
Metabolic Pathways
“this compound” is involved in several metabolic pathways, interacting with various enzymes and cofactors. While specific metabolic flux or metabolite level changes have not been reported, the inhibition of SYK by “this compound” can impact multiple metabolic pathways .
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues have not been fully elucidated. Given its role as a SYK inhibitor, it is likely that “this compound” interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of “this compound” is not well-defined. Given its molecular targets and mechanism of action, it is likely that “this compound” is localized to areas of the cell where SYK and other target proteins are present .
準備方法
GSK143の合成には、主要な中間体の調製から始まるいくつかのステップが含まれます反応条件には、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
This compoundの工業的生産方法は、合成プロセスを最適化し、スケーラビリティと費用対効果を確保するように設計されています。 これらの方法には、効率と再現性を高めるための連続フロー化学および自動合成技術が含まれる場合があります .
化学反応の分析
GSK143は、次を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: この化合物は還元されて還元型を生成することができ、これは異なる生物学的活性を持つ可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
作用機序
GSK143は、脾臓チロシンキナーゼを選択的に阻害することで効果を発揮します。この阻害は、細胞シグナル伝達経路に関与する細胞外シグナル調節キナーゼ(Erk)などの下流標的のリン酸化を防ぎます。 これらの経路を阻害することで、this compoundは炎症を軽減し、炎症部位への免疫細胞の動員を防ぎます .
類似の化合物との比較
This compoundは、脾臓チロシンキナーゼ阻害剤としての高い選択性と効力のためにユニークです。類似の化合物には次のものがあります。
フォスタマチンブ: 自己免疫疾患の治療に使用される別の脾臓チロシンキナーゼ阻害剤.
エンタスプレチニブ: 血液悪性腫瘍の用途を持つ選択的な脾臓チロシンキナーゼ阻害剤.
セルデュラチニブ: リンパ腫の治療に使用される脾臓チロシンキナーゼとヤヌスキナーゼの二重阻害剤.
これらの化合物と比較して、this compoundは、良好な経口バイオアベイラビリティと相まって、有利な選択性プロファイルを備えているため、さらなる開発のための有望な候補となっています .
類似化合物との比較
GSK143 is unique due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
Entospletinib: A selective spleen tyrosine kinase inhibitor with applications in hematological malignancies.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and janus kinase, used in the treatment of lymphomas.
Compared to these compounds, this compound offers a favorable selectivity profile and good oral bioavailability, making it a promising candidate for further development .
生物活性
GSK143 is a selective inhibitor of spleen tyrosine kinase (Syk), a key regulator in various immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical use.
Chemical Structure:
- Chemical Name: 2-[[(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide dihydrochloride
- Molecular Formula: C17H22N6O2.2HCl
This compound exhibits a high selectivity for Syk with a pIC50 value of 7.5, indicating potent inhibition of Syk-mediated signaling pathways. It also inhibits phosphorylated Erk with a pIC50 of 7.1, which is relevant in various cellular signaling cascades associated with cancer and inflammation .
Biological Activity in Chronic Lymphocytic Leukemia
This compound has shown significant efficacy in CLL models by abrogating survival signals that are critical for the proliferation and survival of malignant B-cells. In vitro studies demonstrated that this compound decreases cell viability and number in CLL cell lines, highlighting its potential as a therapeutic agent .
Efficacy Data Table
Preclinical Studies and Case Reports
Several preclinical studies have evaluated the biological activity of this compound across different models:
-
Chronic Lymphocytic Leukemia (CLL):
- In a study involving CLL patients, this compound effectively inhibited survival signals, leading to reduced cell proliferation and increased apoptosis in malignant cells .
- The compound's selectivity for Syk over other kinases suggests minimal off-target effects, which is crucial for reducing potential side effects in patients.
-
Autoimmune Models:
- This compound has been tested in models of systemic lupus erythematosus (SLE) where Syk inhibition was shown to prevent disease progression by modulating B-cell activation and cytokine release .
- The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating various autoimmune conditions.
Clinical Implications and Future Directions
Given its potent biological activity and selectivity, this compound holds promise for clinical applications in treating CLL and potentially other autoimmune diseases. Current research is focused on:
- Clinical Trials: Ongoing trials are assessing the safety and efficacy of this compound in human subjects with CLL and other hematological malignancies.
- Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as BTK inhibitors, to enhance treatment outcomes .
特性
IUPAC Name |
2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPYMFSSFLOJPH-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for GSK143?
A: this compound is a highly selective inhibitor of spleen tyrosine kinase (Syk). [] Syk is a crucial enzyme involved in signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors. By inhibiting Syk, this compound disrupts these signaling cascades, ultimately leading to reduced activation of immune cells like mast cells and macrophages. [, ]
Q2: How effective is this compound in treating postoperative ileus (POI) in preclinical models?
A: In a mouse model of POI, this compound significantly improved gastrointestinal transit compared to controls, indicating a reduction in POI severity. [] This improvement was accompanied by reduced inflammation and immune cell infiltration in the intestinal muscularis. [] This suggests that this compound's anti-inflammatory effects, mediated by Syk inhibition, may be beneficial in treating POI.
Q3: Does this compound have any therapeutic potential in managing asthma?
A: Research suggests that this compound could be beneficial in managing asthma, particularly neutrophilic asthma. In a chronic house dust mite (HDM)-induced allergic airways inflammation model, this compound effectively reduced airway hyperresponsiveness (AHR) to methacholine. [, ] This effect was linked to decreased neutrophil recruitment and reduced expression of inflammatory mediators like IL-17 and CXCL-1 in the lungs. []
Q4: What is the impact of this compound on mast cell activity?
A: this compound effectively blocks mast cell degranulation. In vitro studies showed that this compound, in a concentration-dependent manner, inhibited the release of β-hexosaminidase from peritoneal mast cells (PMCs) stimulated by substance P and trinitrophenyl. [] This inhibition of mast cell degranulation likely contributes to the anti-inflammatory effects observed in the POI mouse model.
Q5: Are there any known off-target effects or safety concerns associated with this compound?
A5: While the provided research highlights the efficacy and potential therapeutic applications of this compound, it primarily focuses on its preclinical development. Therefore, comprehensive data regarding long-term safety, toxicity, and potential off-target effects in humans is limited within these studies. Further research, including clinical trials, is necessary to fully elucidate the safety profile of this compound for therapeutic use in humans.
Q6: What is the significance of this compound's selectivity for Syk?
A: this compound's high selectivity for Syk is crucial for its therapeutic potential. [] By selectively targeting Syk, this compound minimizes the risk of off-target effects that may arise from inhibiting other kinases involved in essential cellular processes. This selectivity increases the likelihood of a favorable safety profile and reduces the chance of unwanted side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。